molecular formula C9H18N2O B12988836 1-Oxa-9-azaspiro[5.5]undecan-4-amine

1-Oxa-9-azaspiro[5.5]undecan-4-amine

Cat. No.: B12988836
M. Wt: 170.25 g/mol
InChI Key: LMOXBLRNJGVBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-9-azaspiro[5.5]undecan-4-amine is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features. The spirocyclic scaffold combines the flexibility characteristic of aliphatic compounds with a limited number of degrees of freedom, making it a promising candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-oxa-9-azaspiro[5.5]undecan-4-amine typically involves the Prins cyclization reaction. For example, Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol can be obtained using this method .

Industrial Production Methods: Industrial production methods for 1-oxa-9-azaspiro[5.5]undecan-

Properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undecan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-8-1-6-12-9(7-8)2-4-11-5-3-9/h8,11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOXBLRNJGVBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)CC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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